7,8-Dimethylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with acetone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, it is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The compound may also interfere with DNA replication and repair processes in the bacteria .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it has shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains .
Properties
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-12-8(10)5-11-9(12)7(6)2/h3-5H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJEXVJCCLZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427361-01-0 |
Source
|
Record name | 7,8-dimethylimidazo[1,2-a]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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